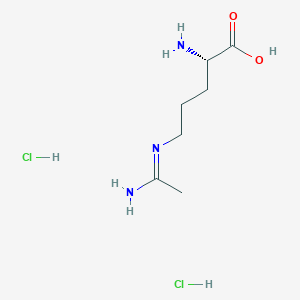

L-Nio dihydrochloride

Übersicht

Beschreibung

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor. It has Ki values of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .

Synthesis Analysis

L-NIO dihydrochloride is an inhibitor of nitric oxide (NO) synthase. It inhibits iNOS, eNOS, and nNOS and is active in vivo . It is a more potent inhibitor of endothelial nitric oxide synthase compared to other arginine analogs such as L-NAME and L-NMMA .Molecular Structure Analysis

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .Chemical Reactions Analysis

L-NIO dihydrochloride is a potent, non-selective, and NADPH-dependent nitric oxide synthase (NOS) inhibitor, with Kis of 1.7, 3.9, 3.9 μM for neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), respectively .Wissenschaftliche Forschungsanwendungen

Neuroscience Research

L-Nio dihydrochloride: is a potent inhibitor of nitric oxide synthase (NOS) isoforms, which are crucial in neuroscience research. It’s used to study the role of NOS in neurodegenerative diseases, neuroprotection, and neural signaling pathways. By inhibiting NOS, researchers can explore the effects of reduced nitric oxide production on neuronal function and survival .

Immunology

This compound is significant in immunological research, particularly in studying the role of nitric oxide in immune responses. L-Nio dihydrochloride is used to examine how modulation of NOS activity affects macrophage function, cytokine production, and the inflammatory response. It aids in understanding the mechanisms of immune-mediated diseases and the development of immunotherapies .

Dermatology

L-Nio dihydrochloride: has applications in dermatological research, where it’s used to study the effects of nitric oxide on skin conditions. It helps in understanding wound healing processes, inflammatory skin diseases, and the role of nitric oxide in skin physiology and pathology .

Pulmonology

In pulmonology, L-Nio dihydrochloride is utilized to explore the impact of nitric oxide on respiratory function. It’s used in models of lung diseases to understand the contribution of NOS to pulmonary hypertension, airway inflammation, and the respiratory cycle .

Pharmacology

L-Nio dihydrochloride: is a valuable tool in pharmacological research for its role as a NOS inhibitor. It’s used to study drug interactions with the nitric oxide pathway and to develop new pharmacological agents targeting NOS isoforms. It helps in the discovery of drugs for conditions where nitric oxide plays a pathophysiological role .

Wirkmechanismus

Target of Action

The primary targets of L-Nio dihydrochloride are the nitric oxide synthases (NOS), specifically the neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms . These enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

L-Nio dihydrochloride interacts with its targets (nNOS, eNOS, and iNOS) by inhibiting their activity . This inhibition results in a decrease in the production of nitric oxide, thereby affecting the physiological processes that NO is involved in .

Biochemical Pathways

By inhibiting NOS, L-Nio dihydrochloride affects the nitric oxide pathway. Nitric oxide is a key player in the regulation of vascular tone and blood flow . Therefore, the inhibition of NOS can lead to changes in blood pressure and other cardiovascular parameters .

Result of Action

The inhibition of NOS by L-Nio dihydrochloride leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, in the cardiovascular system, a decrease in NO production can lead to vasoconstriction and an increase in blood pressure .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMAAFECCXGHI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Nio dihydrochloride | |

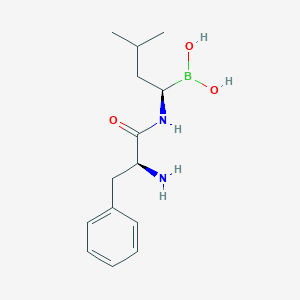

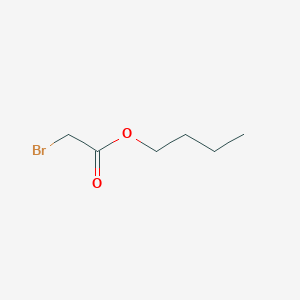

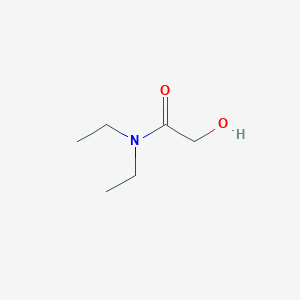

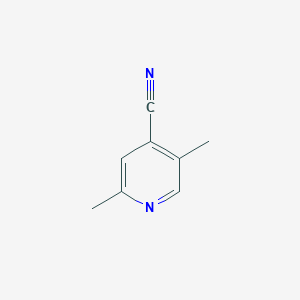

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is L-NIO dihydrochloride, and what is its role in the research paper?

A1: L-NIO dihydrochloride is a selective inhibitor of endothelial Nitric Oxide Synthase (eNOS). [] Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including bone remodeling. This study investigated the effects of different NO-synthase (NOS) isoforms, including eNOS, on bone remodeling during orthodontic tooth movement in rats. L-NIO dihydrochloride was used to specifically inhibit eNOS activity and observe its impact on bone resorption and formation in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.